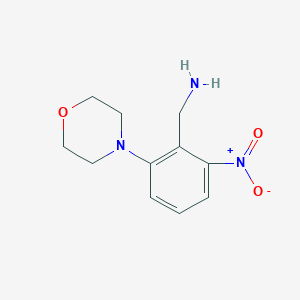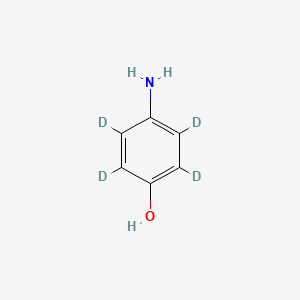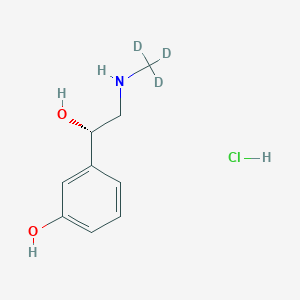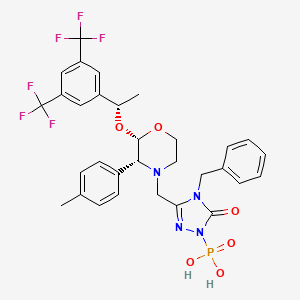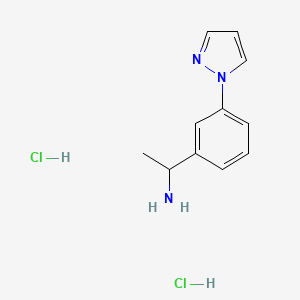
1-(3-Pyrazol-1-ylphenyl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
The synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride typically involves the following steps:
Cyclocondensation: The formation of the pyrazole ring can be achieved through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Substitution Reactions:
Industrial Production: Industrial production methods may involve large-scale cyclocondensation and substitution reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to modify the pyrazole ring.
Substitution: Substitution reactions with aryl halides can introduce different functional groups onto the pyrazole ring.
Major Products: These reactions can yield a variety of substituted pyrazoles, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C11H15Cl2N3 |
|---|---|
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
1-(3-pyrazol-1-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9(12)10-4-2-5-11(8-10)14-7-3-6-13-14;;/h2-9H,12H2,1H3;2*1H |
Clave InChI |
YQLZSFDAGGMMHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)N2C=CC=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



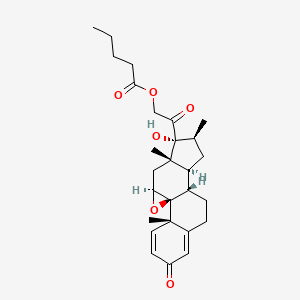
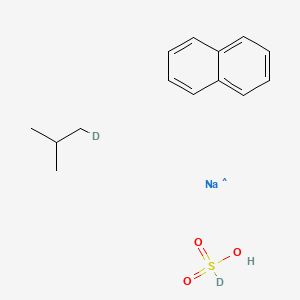

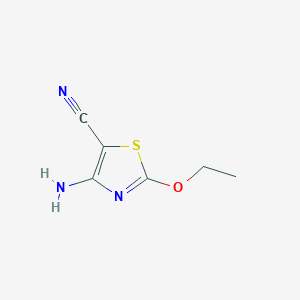

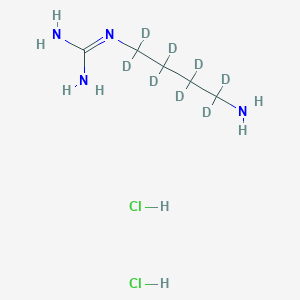
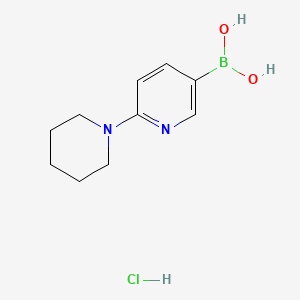
![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)

